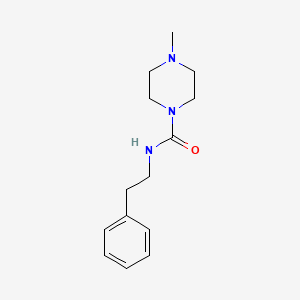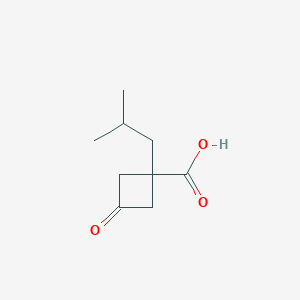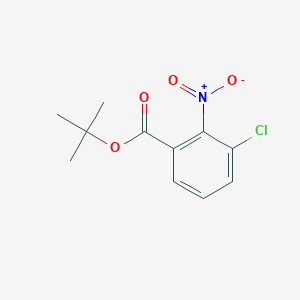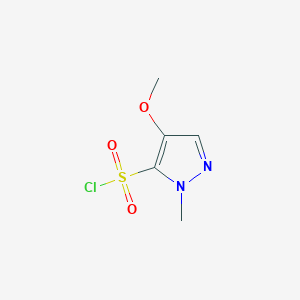
4-Methyl-N-(2-phenylethyl)-1-piperazinecarboxamide
Overview
Description
4-Methyl-N-(2-phenylethyl)-1-piperazinecarboxamide (MPPC) is an organic compound that has been studied for its potential uses in various scientific research applications. MPPC is an amide, a type of organic compound that is composed of a carbonyl group and an amine group, and is a derivative of piperazine. MPPC has been studied for its potential applications in medicinal chemistry, biological research, and drug development.
Scientific Research Applications
4-Methyl-N-(2-phenylethyl)-1-piperazinecarboxamide has been studied for its potential applications in medicinal chemistry, biological research, and drug development. In medicinal chemistry, this compound has been studied as a potential inhibitor of the enzyme cytochrome P450 2D6 (CYP2D6). In biological research, this compound has been studied as a potential inhibitor of the enzyme acetylcholinesterase (AChE). In drug development, this compound has been studied as a potential inhibitor of the enzyme monoamine oxidase (MAO).
Mechanism of Action
4-Methyl-N-(2-phenylethyl)-1-piperazinecarboxamide has been studied for its potential to act as an inhibitor of the enzyme CYP2D6. The mechanism of action is thought to involve the binding of this compound to the active site of CYP2D6, which blocks the enzyme from catalyzing its reaction. In addition, this compound has been studied for its potential to act as an inhibitor of the enzyme AChE. The mechanism of action is thought to involve the binding of this compound to the active site of AChE, which blocks the enzyme from catalyzing its reaction. Finally, this compound has been studied for its potential to act as an inhibitor of the enzyme MAO. The mechanism of action is thought to involve the binding of this compound to the active site of MAO, which blocks the enzyme from catalyzing its reaction.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. In vitro studies have suggested that this compound may be able to inhibit the activity of CYP2D6, AChE, and MAO enzymes. In addition, in vivo studies have suggested that this compound may be able to inhibit the activity of these enzymes in animals. Furthermore, in vitro studies have suggested that this compound may be able to inhibit the activity of certain types of cancer cells.
Advantages and Limitations for Lab Experiments
4-Methyl-N-(2-phenylethyl)-1-piperazinecarboxamide has a number of advantages and limitations for lab experiments. One advantage of using this compound in lab experiments is that it is relatively inexpensive and easy to synthesize. Additionally, this compound has been studied for its potential to inhibit the activity of various enzymes, which makes it a useful tool for studying enzyme inhibition. However, there are also some limitations to using this compound in lab experiments. For example, this compound has only been studied in vitro and in vivo in animals, so its effects in humans are still largely unknown. Additionally, this compound has a relatively short half-life, so it must be used quickly after its synthesis.
Future Directions
There are a number of potential future directions for the study of 4-Methyl-N-(2-phenylethyl)-1-piperazinecarboxamide. One potential direction is to further investigate its potential applications in medicinal chemistry, biological research, and drug development. Additionally, further research could be conducted to investigate the potential effects of this compound in humans, as well as its potential interactions with other drugs and compounds. Finally, further research could be conducted to investigate the potential side effects of this compound and its potential toxicity in humans.
Synthesis Methods
4-Methyl-N-(2-phenylethyl)-1-piperazinecarboxamide can be synthesized from the reaction of 4-methyl-2-phenylethylamine and 1-piperazinecarboxylic acid. The reaction is typically conducted at a temperature of around 100°C in a solvent such as methanol, ethanol, or dimethyl sulfoxide. The reaction is usually complete within 1-2 hours. The product can then be isolated using a variety of techniques, including recrystallization, column chromatography, or liquid-liquid extraction.
properties
IUPAC Name |
4-methyl-N-(2-phenylethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-16-9-11-17(12-10-16)14(18)15-8-7-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZCUDAIKHMWDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701227666 | |
| Record name | 4-Methyl-N-(2-phenylethyl)-1-piperazinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701227666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
180605-41-8 | |
| Record name | 4-Methyl-N-(2-phenylethyl)-1-piperazinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=180605-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-N-(2-phenylethyl)-1-piperazinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701227666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(1-{[(tert-butoxy)carbonyl]amino}cyclopentyl)butanoic acid](/img/structure/B6599671.png)
![2-[4-(dimethylcarbamoyl)phenyl]acetic acid](/img/structure/B6599677.png)
![6-fluoro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B6599691.png)
![methyl 5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate](/img/structure/B6599695.png)


![tert-butyl N-{3-[(5-bromopyridin-2-yl)amino]propyl}carbamate](/img/structure/B6599714.png)

![rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-hydroxypiperidine-2-carboxylic acid, cis](/img/structure/B6599738.png)
![[4-(6-aminoquinazolin-4-yl)morpholin-3-yl]methanol](/img/structure/B6599740.png)


![2-bromo-2-methyl-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B6599770.png)